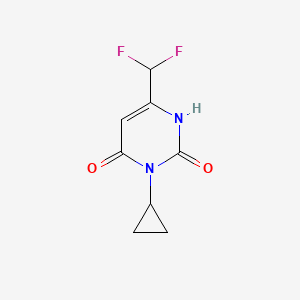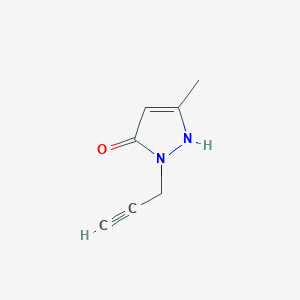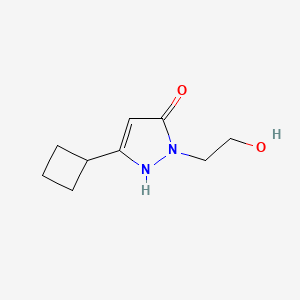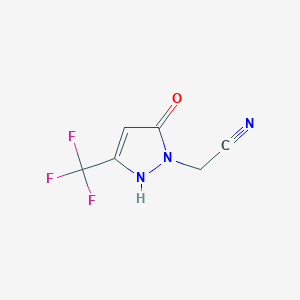
3-Cyclopropyl-6-(difluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Descripción general
Descripción
3-Cyclopropyl-6-(difluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, also known as C-Difluoromethyl-Tetrahydropyrimidine-2,4-dione (CDT-2,4-dione), is a novel fluorinated heterocyclic compound with potential applications in medicinal chemistry, drug discovery, and material science. CDT-2,4-dione is a heterocyclic compound composed of three rings (cyclopropyl, difluoromethyl, and tetrahydropyrimidine) and two dione groups. Its unique chemical structure and properties make it an attractive target for synthetic and medicinal chemists.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
A study by Aksinenko et al. (2016) synthesized a series of compounds similar to 3-Cyclopropyl-6-(difluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione and evaluated their antibacterial and antifungal activities. The compounds showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans (Aksinenko et al., 2016).
Molecular Structure Analysis
El-Brollosy et al. (2012) and Al-Abdullah et al. (2014) conducted studies on the molecular structure, including vibrational spectra and HOMO-LUMO analyses, of compounds structurally similar to the target molecule. These studies provide insights into the physical and chemical properties of these compounds (El-Brollosy et al., 2012), (Al-Abdullah et al., 2014).
Synthesis and Chemical Properties
Research by Rubinov et al. (2008) focused on the synthesis and chemical properties of similar tetrahydropyridine-2,4-diones. Their work explored reactions with various chemicals, providing valuable information on the reactivity and potential applications of these compounds in chemical synthesis (Rubinov et al., 2008).
Crystal Structure
Euler et al. (2010) analyzed the crystal structure of a compound closely related to 3-Cyclopropyl-6-(difluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione. Such studies are essential for understanding the molecular geometry and potential interactions in the solid state (Euler et al., 2010).
Electrocatalytic Applications
A study by Elinson et al. (2021) explored the electrocatalytic cyclization of compounds structurally related to the target molecule. This research provides insights into the potential applications of these compounds in electrocatalysis and organic synthesis (Elinson et al., 2021).
Protoporphyrinogen Oxidase Inhibitors
Li et al. (2005) investigated trifluoromethyl-substituted compounds, including those related to the target molecule, as protoporphyrinogen oxidase inhibitors. Such studies are significant for understanding the biological activity and potential therapeutic applications of these compounds (Li et al., 2005).
Propiedades
IUPAC Name |
3-cyclopropyl-6-(difluoromethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O2/c9-7(10)5-3-6(13)12(4-1-2-4)8(14)11-5/h3-4,7H,1-2H2,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRWZXRDHKDSAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C=C(NC2=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-6-(difluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1483991.png)
![Methyl 2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1483993.png)
![2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1483994.png)





![2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1484004.png)

![2-(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid](/img/structure/B1484008.png)

![2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide](/img/structure/B1484013.png)